![molecular formula C24H35N3O4S2 B4776434 N-{2-[4-(mesitylsulfonyl)-1-piperazinyl]ethyl}-2,4,6-trimethylbenzenesulfonamide](/img/structure/B4776434.png)
N-{2-[4-(mesitylsulfonyl)-1-piperazinyl]ethyl}-2,4,6-trimethylbenzenesulfonamide
Description
Synthesis Analysis
The synthesis of benzenesulfonamide compounds, including those similar to N-{2-[4-(mesitylsulfonyl)-1-piperazinyl]ethyl}-2,4,6-trimethylbenzenesulfonamide, typically involves multiple steps, starting from basic building blocks to more complex structures. These processes often employ techniques such as nucleophilic substitution reactions, coupling reactions, and the use of protective groups to achieve the desired compound. For instance, a two-step synthetic process involving the treatment of 4-methylbenzenesulfonyl chloride with a primary amine to give the corresponding 4-methylbenzenesulfonamide, followed by benzylation of the sulfonamide, has been reported (Stenfors & Ngassa, 2020).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide compounds can be elucidated using techniques such as crystallography and density functional theory (DFT) studies. These methods allow for the detailed analysis of the molecule's geometry, electronic structure, and intermolecular interactions. For example, crystallographic studies have revealed the orthorhombic Pna21 space group with specific cell parameters for a related sulfonamide compound, providing insights into the molecule's three-dimensional arrangement (Stenfors & Ngassa, 2020).
properties
IUPAC Name |
2,4,6-trimethyl-N-[2-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O4S2/c1-17-13-19(3)23(20(4)14-17)32(28,29)25-7-8-26-9-11-27(12-10-26)33(30,31)24-21(5)15-18(2)16-22(24)6/h13-16,25H,7-12H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJMBDUEINHFPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCN2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-trimethyl-N-(2-{4-[(2,4,6-trimethylphenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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